molecular formula C19H26N2O2 B6500692 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 954622-40-3

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No. B6500692
CAS RN: 954622-40-3
M. Wt: 314.4 g/mol
InChI Key: WSKSYGYHKBNBAA-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a small molecule compound that has demonstrated potential applications in scientific research. It is a cyclic amide, containing a cyclopentyl moiety at the N-terminus and a pyrrolidin-3-ylmethyl group at the C-terminus, linked via a methyl acetamide bridge. This compound has been studied for its ability to bind to various proteins, as well as its potential as an inhibitor or activator of certain biochemical pathways.

Scientific Research Applications

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been studied for its potential applications in scientific research. It has been found to bind to the cytoplasmic domains of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the adenosine A2A receptor. It has also been studied for its potential as an inhibitor or activator of certain biochemical pathways. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is not fully understood. It is believed to bind to the cytoplasmic domains of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the adenosine A2A receptor, and to modulate their activity. It has also been suggested that it may act as an inhibitor or activator of certain biochemical pathways.
Biochemical and Physiological Effects
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In addition, it has been shown to inhibit the binding of agonists to the serotonin 5-HT2A receptor and the adenosine A2A receptor. It has also been found to reduce the activity of the enzyme phospholipase C, which is involved in the regulation of intracellular calcium levels.

Advantages and Limitations for Lab Experiments

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has several advantages and limitations when used in laboratory experiments. One of the advantages is its relatively low cost, making it an affordable option for researchers. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it should be noted that this compound is highly soluble in water and may be difficult to purify.

Future Directions

The potential future directions for 2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide are numerous. One potential direction is to further study its biochemical and physiological effects. This could include investigating its effects on other G-protein coupled receptors, as well as its potential as an inhibitor or activator of other biochemical pathways. Additionally, further research could be done to explore its potential applications in drug design, as well as its potential as a therapeutic agent. Finally, further research could be done to investigate its potential as a diagnostic tool.

Synthesis Methods

2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can be synthesized via a two-step process. The first step involves the condensation of 4-methylbenzaldehyde with cyclopentanone to form the cyclopentyl moiety. The second step involves the addition of the pyrrolidin-3-ylmethyl group and the acetamide bridge to the cyclopentyl moiety. The resulting compound is a white solid with a melting point of 114-116°C.

properties

IUPAC Name

2-cyclopentyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-14-6-8-17(9-7-14)21-13-16(11-19(21)23)12-20-18(22)10-15-4-2-3-5-15/h6-9,15-16H,2-5,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKSYGYHKBNBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

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